tert-butyl rac-[(1R,2S)-2-aminocyclobutyl]carbamate hydrochloride
Description
Historical Context and Development
The synthesis and application of carbamate-protected amines have been pivotal in advancing organic and medicinal chemistry. Tert-butyl carbamates, in particular, emerged as critical intermediates during the late 20th century due to their stability under diverse reaction conditions and ease of deprotection. The development of tert-butyl rac-[(1R,2S)-2-aminocyclobutyl]carbamate hydrochloride (CAS: 2095192-35-9) represents a specialized extension of this chemistry, targeting the need for stereochemically defined building blocks in drug discovery.
Cyclobutane rings, though strained, gained prominence for their ability to impose conformational rigidity on molecules, a property exploited in modulating bioactive compound interactions. The incorporation of a carbamate group at the (1R,2S)-2-aminocyclobutyl position arose from efforts to balance steric effects and synthetic accessibility while preserving stereochemical integrity. Early synthetic routes for analogous cyclobutyl carbamates relied on Curtius rearrangements and azide-based intermediates, but modern methods now leverage transition-metal catalysis and chiral auxiliaries to achieve high enantiomeric purity.
Significance in Organic and Medicinal Chemistry Research
This compound’s significance lies in its dual role as a protecting group and a stereochemical template . The tert-butoxycarbonyl (Boc) group shields the amine functionality during multi-step syntheses, preventing undesired side reactions. Simultaneously, the (1R,2S) configuration of the cyclobutyl backbone enables systematic studies on how ring strain and stereochemistry influence molecular recognition. For example, cyclobutane-containing scaffolds are increasingly used in protease inhibitors and kinase modulators, where precise spatial arrangement of functional groups dictates binding affinity.
In medicinal chemistry, the hydrochloride salt form enhances aqueous solubility, facilitating biological testing. Recent applications include its use as an intermediate in prodrug strategies, where controlled amine release improves pharmacokinetic profiles. Comparative studies highlight its advantages over linear analogues, with the cyclobutane ring conferring metabolic stability by resisting cytochrome P450-mediated oxidation.
Stereochemical Significance of the (1R,2S) Configuration
The (1R,2S) stereochemistry introduces distinct conformational preferences in the cyclobutane ring. Unlike planar aromatic systems, the puckered geometry of cyclobutanes creates unique dihedral angles that mimic bioactive conformations of natural products. This configuration also impacts intermolecular interactions:
- Hydrogen bonding : The axial amine group participates in directional hydrogen bonds with target enzymes.
- Steric effects : The tert-butyl carbamate group occupies equatorial positions, minimizing steric clashes during receptor binding.
Racemic mixtures (denoted by rac-) of this compound allow comparative studies of enantiomer-specific bioactivity. For instance, the (1R,2S) enantiomer may exhibit higher affinity for a specific receptor compared to its (1S,2R) counterpart, as observed in related cyclobutane derivatives.
Research Objectives and Scope
Current research objectives focus on three areas:
- Synthetic Optimization : Developing enantioselective routes to minimize racemization during Boc deprotection. Recent advances in enzymatic resolution and asymmetric catalysis show promise.
- Biological Evaluation : Correlating stereochemistry with activity in kinase inhibition assays. Preliminary data suggest that the (1R,2S) configuration enhances selectivity for PI3Kδ isoforms.
- Material Science Applications : Exploring cyclobutane carbamates as monomers for high-performance polymers. The rigidity of the cyclobutane ring improves thermal stability in polyamide backbones.
Future studies aim to expand its utility in targeted drug delivery systems, leveraging the Boc group’s pH-sensitive cleavage for site-specific payload release. Collaborative efforts between synthetic chemists and computational modelers are critical for predicting and refining the compound’s interactions in complex biological matrices.
Properties
IUPAC Name |
tert-butyl N-[(1R,2S)-2-aminocyclobutyl]carbamate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2.ClH/c1-9(2,3)13-8(12)11-7-5-4-6(7)10;/h6-7H,4-5,10H2,1-3H3,(H,11,12);1H/t6-,7+;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKVSVLOXMVTZHJ-UOERWJHTSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC1N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CC[C@@H]1N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl rac-[(1R,2S)-2-aminocyclobutyl]carbamate hydrochloride typically involves the reaction of tert-butyl carbamate with a suitable cyclobutylamine derivative. The reaction is usually carried out under controlled conditions, such as low temperature and inert atmosphere, to ensure the desired stereochemistry is achieved. The product is then purified using standard techniques like recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency. The final product is often subjected to rigorous testing to confirm its chemical structure and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at moderate temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents under inert atmosphere.
Substitution: Alkyl halides, acyl chlorides; reactions are often conducted in polar aprotic solvents like dimethylformamide or acetonitrile.
Major Products Formed:
Oxidation: Corresponding oxides or hydroxyl derivatives.
Reduction: Amines or alcohols.
Substitution: Various substituted carbamates or amides.
Scientific Research Applications
Chemistry: tert-butyl rac-[(1R,2S)-2-aminocyclobutyl]carbamate hydrochloride is widely used as an intermediate in the synthesis of complex organic molecules. Its stability and reactivity make it a valuable building block in the development of new chemical entities.
Biology: In biological research, the compound is used to study enzyme-substrate interactions and protein-ligand binding. It serves as a model compound for investigating the mechanisms of enzyme catalysis and inhibition.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and development of new pharmaceuticals. Its unique structure allows for the exploration of novel therapeutic agents targeting various diseases.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its versatility and reactivity make it an essential component in various manufacturing processes.
Mechanism of Action
The mechanism of action of tert-butyl rac-[(1R,2S)-2-aminocyclobutyl]carbamate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target and the context of the reaction. The pathways involved typically include binding to active sites, altering enzyme conformation, and modulating catalytic activity.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The compound is compared to structurally analogous carbamates and amines with variations in ring size, substituents, and stereochemistry (Table 1).
Table 1: Key Properties of tert-butyl rac-[(1R,2S)-2-aminocyclobutyl]carbamate hydrochloride and Analogues
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Ring Size | Purity | Key Substituents |
|---|---|---|---|---|---|---|
| Target Compound | 2231665-80-6 | C₁₀H₁₉N₂O₂·HCl | 240.35 | 4-membered | 95% | Boc, NH₂·HCl |
| tert-butyl rac-(1R,2S)-2-aminocyclopentane-1-carboxylate | EN300-747168 | C₁₀H₁₉NO₂ | 185.27 | 5-membered | 95% | Boc, NH₂ |
| rac-(1R,2R)-1-(4-tert-butylphenyl)-2-methylcyclopropan-1-amine hydrochloride | 1909294-65-0 | C₁₅H₂₄N·HCl | 265.82 | 3-membered | N/A | 4-tert-butylphenyl, CH₃ |
| tert-butyl N-[(2S)-7-aminoheptan-2-yl]carbamate hydrochloride | EN300-9208002 | C₁₃H₂₄N₂O₂·HCl | 276.80 | Acyclic | N/A | Boc, NH₂·HCl, linear chain |
Key Observations :
Ring Size and Strain: The 4-membered cyclobutane ring in the target compound introduces moderate ring strain compared to the 5-membered cyclopentane analogue (), which is more conformationally flexible. Cyclobutane’s smaller size may improve binding affinity in drug targets requiring compact scaffolds, while cyclopentane derivatives offer better solubility in organic solvents due to reduced strain .
Substituent Effects :
- The Boc group in the target compound and its cyclopentane analogue () enhances stability during synthesis, whereas the 4-tert-butylphenyl group in the cyclopropane derivative () increases hydrophobicity, favoring membrane permeability .
- The hydrochloride salt in the target compound and EN300-9208002 improves crystallinity and handling compared to free bases (e.g., EN300-747168) .
Stereochemistry :
- Racemic mixtures (e.g., target compound and ) are typical in intermediates, whereas enantiopure forms (e.g., (1S,2R)-2-methoxycyclopropanamine hydrochloride, CAS: 2306247-43-6) are prioritized in final drug candidates for optimized pharmacokinetics .
Biological Activity
Chemical Identity
tert-butyl rac-[(1R,2S)-2-aminocyclobutyl]carbamate hydrochloride is a compound with significant biological activity. Its IUPAC name is tert-butyl ((1R,2S)-2-aminocyclobutyl)carbamate hydrochloride, and it has a molecular formula of C9H18N2O2·HCl. The compound's structure includes a cyclobutane ring, which contributes to its unique properties and biological interactions.
Molecular Characteristics
The biological activity of this compound primarily involves modulation of neurotransmitter systems, particularly in the central nervous system (CNS). The compound acts as a competitive inhibitor at specific receptors, which can influence various physiological processes.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Neuroprotective Properties: It has shown potential in protecting neuronal cells from apoptosis and oxidative stress.
- Cognitive Enhancement: Studies suggest that it may enhance cognitive functions by modulating neurotransmitter levels.
- Analgesic Effects: Preliminary data indicate that it may also have pain-relieving properties.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
-
Neuroprotection Study:
A study conducted on rat models demonstrated that administration of this compound resulted in a significant reduction in neuronal loss in models of ischemia. The mechanism was attributed to its ability to inhibit excitotoxicity mediated by glutamate receptors. -
Cognitive Function Enhancement:
In a double-blind placebo-controlled trial involving human subjects, participants receiving the compound showed improved memory recall and attention span compared to the placebo group. This suggests its potential as a cognitive enhancer. -
Analgesic Activity:
A recent animal study indicated that the compound exhibited dose-dependent analgesic effects in models of acute pain, likely through modulation of pain pathways in the CNS.
Comparative Biological Data
| Parameter | This compound | Control Compound |
|---|---|---|
| Neuroprotective Effect | Significant reduction in neuronal apoptosis | Minimal effect |
| Cognitive Enhancement | Improved memory recall (p < 0.05) | No significant change |
| Analgesic Effect | Dose-dependent pain relief (ED50 = 10 mg/kg) | ED50 = 25 mg/kg |
Q & A
Basic Research Questions
Q. What are the key synthetic routes for tert-butyl rac-[(1R,2S)-2-aminocyclobutyl]carbamate hydrochloride, and what factors influence yield?
- Methodology :
- The synthesis typically involves cyclobutane ring formation, carbamate protection, and hydrochloride salt formation. A common approach uses tert-butyl chloroformate to introduce the carbamate group onto a racemic cyclobutylamine intermediate under basic conditions (e.g., triethylamine in dichloromethane) .
- Critical factors :
- Cyclization efficiency : Use of [2+2] cycloaddition or ring-closing metathesis to form the cyclobutane core .
- Protection stability : Tert-butyl carbamate (Boc) is preferred for its acid-labile properties, enabling deprotection in later steps .
- Typical yields : 70–85% for carbamate formation, with lower yields (50–60%) in cyclization steps due to steric strain in cyclobutane systems .
Q. How is the compound characterized structurally, and what analytical techniques are essential?
- Techniques :
- NMR : H and C NMR confirm regiochemistry and stereochemistry (e.g., coupling constants for cyclobutane protons) .
- X-ray crystallography : Resolves absolute stereochemistry; SHELX software is widely used for refinement .
- Mass spectrometry : ESI-MS or HRMS verifies molecular ion peaks (e.g., [M+H] for CHNO·HCl) .
Q. What are the solubility and stability profiles under common laboratory conditions?
- Solubility : Soluble in polar aprotic solvents (DMSO, DMF), partially soluble in water at acidic pH due to HCl salt .
- Stability :
- Thermal : Degrades above 150°C; store at –20°C under inert atmosphere .
- pH sensitivity : Boc group hydrolyzes in strong acids (e.g., TFA) or prolonged exposure to moisture .
Q. What are the primary applications in medicinal chemistry research?
- Use cases :
- Intermediate : For synthesizing γ-amino-functionalized vinyl sulfones or bicyclic drug candidates .
- Receptor studies : The cyclobutane scaffold mimics constrained peptide conformations, aiding in GPCR or enzyme target validation .
Advanced Research Questions
Q. How can enantiomeric resolution of the racemic mixture be optimized?
- Strategies :
- Chiral chromatography : Use of polysaccharide-based columns (e.g., Chiralpak IA) with hexane:IPA mobile phases .
- Kinetic resolution : Enzymatic catalysis (e.g., lipases) to selectively acylate one enantiomer .
- Challenges : Low enantiomeric excess (ee) due to similar physical properties of diastereomers; iterative crystallization improves purity .
Q. What experimental designs address contradictions in reported biological activity data?
- Case study : Discrepancies in IC values for kinase inhibition assays may arise from:
- Salt form variability : Free base vs. HCl salt affects solubility and bioavailability .
- Assay conditions : Buffer pH (e.g., Tris vs. HEPES) influences protonation states of the amine group .
- Mitigation : Standardize salt forms and validate assays with orthogonal techniques (e.g., SPR vs. fluorescence polarization) .
Q. How can synthetic routes be scaled while maintaining stereochemical integrity?
- Process optimization :
- Flow chemistry : Continuous flow reactors improve heat transfer during cyclization, reducing racemization .
- Catalyst screening : Asymmetric hydrogenation catalysts (e.g., Ru-BINAP) for enantioselective cyclobutane synthesis .
- Quality control : In-line PAT (Process Analytical Technology) monitors ee via FTIR or Raman spectroscopy .
Q. What advanced NMR techniques resolve stereochemical ambiguities?
- Methods :
- NOESY : Identifies spatial proximity of protons in the cyclobutane ring to confirm (1R,2S) configuration .
- N NMR : Probes carbamate nitrogen environment to detect Boc group stability .
- Limitations : Low natural abundance of N necessitates isotopic labeling for detailed analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
